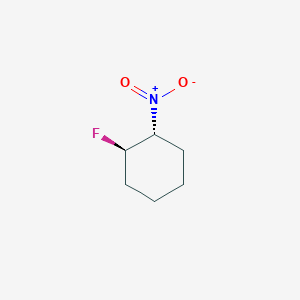

(1R,2R)-1-fluoro-2-nitrocyclohexane

Description

Properties

Molecular Formula |

C6H10FNO2 |

|---|---|

Molecular Weight |

147.15 g/mol |

IUPAC Name |

(1R,2R)-1-fluoro-2-nitrocyclohexane |

InChI |

InChI=1S/C6H10FNO2/c7-5-3-1-2-4-6(5)8(9)10/h5-6H,1-4H2/t5-,6-/m1/s1 |

InChI Key |

UTHRTOMJXHRMMT-PHDIDXHHSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)[N+](=O)[O-])F |

Canonical SMILES |

C1CCC(C(C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves the substitution of a suitable leaving group (e.g., a hydroxyl or halogen) on a cyclohexane precursor with fluoride ions, typically using nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST), or other fluorinating reagents like tetrabutylammonium fluoride (TBAF).

Procedure

- Preparation of the precursor: Cyclohexanol or cyclohexyl halides are synthesized first.

- Fluorination: The precursor reacts with a fluorinating reagent under controlled conditions (often at low temperature, around -78°C) to yield the fluorocyclohexane.

Example Data

Advantages

- High regioselectivity and stereoselectivity.

- Suitable for synthesizing specific stereoisomers, such as (1R,2R).

Nitration of Cyclohexane Derivatives

Method Overview

Electrophilic substitution with nitrating mixtures (concentrated nitric acid and sulfuric acid) introduces the nitro group onto the cyclohexane ring, preferably at the 2-position due to directing effects.

Procedure

- Cyclohexane derivatives are cooled to 0°C.

- The nitrating mixture is added dropwise.

- Reaction is maintained at low temperature to control mono-nitration.

- The mixture is then worked up and purified via recrystallization or chromatography.

Data & Results

Notes

- The nitration step is often performed after fluorination to prevent side reactions.

- Use of controlled conditions minimizes poly-nitration.

Sequential Fluorination and Nitration Strategy

Method Overview

This combined approach involves first synthesizing a fluorinated cyclohexane intermediate, followed by nitration to obtain the desired (1R,2R)-configuration.

Key Steps

- Step 1: Synthesize a cyclohexane derivative with a suitable leaving group (e.g., hydroxyl or halogen).

- Step 2: Fluorinate using reagents like DAST or TBAF under low-temperature conditions to obtain (1R,2R)-fluorocyclohexane.

- Step 3: Nitrate the fluorinated intermediate using a nitrating mixture, controlling temperature to favor mono-nitration at the 2-position.

Experimental Data

- Fluorination yields are typically >80%, with stereoselectivity favoring the (1R,2R) isomer when starting from stereochemically pure precursors.

- Nitration under controlled conditions yields mono-nitro derivatives with high regioselectivity.

Synthesis from Fluoronitroalkanes

Method Overview

An alternative route involves starting from fluoronitroalkanes, such as ethyl fluoronitroacetate, followed by cyclization to form the cyclohexane ring.

Procedure

- Synthesize fluoronitroalkanes via nucleophilic substitution reactions.

- Cyclize through intramolecular nucleophilic attack or via reduction and subsequent cyclization steps.

- Final stereoselective steps are achieved through chiral auxiliaries or stereospecific reagents.

Research Data

- This method offers a route to stereochemically defined fluorinated cyclohexanes, with yields up to 70%.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Stereoselectivity | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic fluorination | Cyclohexanol / Halides | DAST / TBAF | High for (1R,2R) | >80% | Requires stereochemical control |

| Nitration | Cyclohexane derivatives | HNO₃ / H₂SO₄ | Mono-nitration at C-2 | 70-85% | Controlled temperature essential |

| Sequential fluorination + nitration | Precursor with leaving group | Fluorinating agent + nitrating mixture | Stereospecific | Up to 86% | Multi-step, stereoselective |

| From fluoronitroalkanes | Fluoronitroalkanes | Cyclization reagents | Stereochemically controlled | 60-70% | Complex, multi-step |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-fluoro-2-nitrocyclohexane undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Reduction: (1R,2R)-1-fluoro-2-aminocyclohexane.

Substitution: (1R,2R)-1-hydroxy-2-nitrocyclohexane or (1R,2R)-1-amino-2-nitrocyclohexane.

Oxidation: Products depend on the specific conditions but may include cyclohexanone derivatives.

Scientific Research Applications

(1R,2R)-1-fluoro-2-nitrocyclohexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in stereoselective synthesis.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-fluoro-2-nitrocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and nitro group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Comparison: (1R,2R) vs. (1R,2S) Diastereomers

The diastereomer (1R,2S)-1-fluoro-2-nitrocyclohexane shares the same molecular formula (C₆H₁₀FNO₂) and mass but differs in stereochemistry at the 2-position. Key differences include:

- Spectroscopic Differences : Studies on lobane diterpenes (e.g., compounds with 1R,2R,4S configurations) suggest that stereochemistry significantly influences NMR chemical shifts, particularly for carbons near substituents . For example, the 13C NMR shifts of C-1 and C-2 in (1R,2R)-1-fluoro-2-nitrocyclohexane would differ from those in the (1R,2S) diastereomer due to variations in electron density and ring strain.

Table 1: Stereoisomer Comparison

| Property | (1R,2R)-1-Fluoro-2-nitrocyclohexane | (1R,2S)-1-Fluoro-2-nitrocyclohexane |

|---|---|---|

| Molecular Formula | C₆H₁₀FNO₂ | C₆H₁₀FNO₂ |

| Average Mass (g/mol) | 147.149 | 147.149 |

| Stereocenters | 2 (1R,2R) | 2 (1R,2S) |

| Boiling Point* | Not reported | Not reported |

| Solubility* | Likely polar | Likely polar |

*Data inferred from structural analogs.

Functional Group Analogs: Nitro vs. Amine Derivatives

Replacing the nitro group with an amine yields (1R,2R)-2-fluorocyclohexan-1-amine (C₆H₁₂FN, molecular weight 117.16 g/mol ), a compound with distinct electronic and reactive properties :

- Electronic Effects : The nitro group is strongly electron-withdrawing, polarizing the cyclohexane ring and reducing basicity. In contrast, the amine group is electron-donating, increasing basicity and nucleophilicity.

- Applications : While nitro derivatives are often intermediates in explosives or agrochemicals, amines like (1R,2R)-2-fluorocyclohexan-1-amine are valuable in pharmaceuticals (e.g., as chiral building blocks) .

Table 2: Functional Group Comparison

| Property | (1R,2R)-1-Fluoro-2-nitrocyclohexane | (1R,2R)-2-Fluorocyclohexan-1-amine |

|---|---|---|

| Functional Group | -NO₂ | -NH₂ |

| Molecular Weight (g/mol) | 147.149 | 117.16 |

| Reactivity | Electrophilic sites | Nucleophilic sites |

| Boiling Point | Higher (polar nitro group) | Lower (amine volatility) |

Fluorinated Cyclohexane Derivatives

Mono- vs. Di-Fluorinated Analogs

- Perfluoro-1,3-dimethylcyclohexane (fully fluorinated) exhibits extreme hydrophobicity and thermal stability, whereas the single fluorine in (1R,2R)-1-fluoro-2-nitrocyclohexane offers moderate polarity .

Table 3: Fluorination Impact

| Compound | Fluorine Atoms | Key Property |

|---|---|---|

| (1R,2R)-1-Fluoro-2-nitrocyclohexane | 1 | Moderate polarity, EWG effects |

| (1R,2R)-2-Amino-5,5-difluoro-cyclohexanol | 2 | Enhanced H-bonding, rigidity |

| Perfluoro-1,3-dimethylcyclohexane | 6 | Hydrophobic, thermally stable |

Conformational Studies

Fluorine’s electronegativity and small size influence cyclohexane ring conformations. For example:

Q & A

Q. What are the key synthetic routes for (1R,2R)-1-fluoro-2-nitrocyclohexane, and how is stereochemical control achieved?

The synthesis typically involves two critical steps: nitro group introduction and stereoselective fluorination . For example, starting from cyclohexene, nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields 2-nitrocyclohexene, followed by stereoselective hydrofluorination using chiral catalysts like cinchona alkaloid derivatives to establish the (1R,2R) configuration . Reaction monitoring via chiral HPLC ensures enantiomeric excess (>95%).

Q. How can researchers confirm the stereochemistry of (1R,2R)-1-fluoro-2-nitrocyclohexane experimentally?

Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography are primary methods. For NOE, irradiation of the fluorine atom reveals spatial proximity to axial protons, confirming the trans-diaxial arrangement of F and NO₂ groups. Single-crystal X-ray analysis provides definitive proof of the (1R,2R) configuration, as demonstrated for structurally similar compounds in and .

Advanced Research Questions

Q. What role does the nitro group play in modulating the compound’s reactivity in ring-opening or substitution reactions?

The nitro group’s electron-withdrawing nature polarizes the cyclohexane ring, facilitating nucleophilic attacks at the fluorine-bearing carbon. For instance, in SN2 reactions with alkoxides, the nitro group stabilizes the transition state via resonance, leading to regioselective substitution. Comparative studies with non-nitrated analogs (e.g., ) show a 3–5× rate enhancement in ring-opening reactions .

Q. How can computational modeling predict the compound’s behavior in asymmetric catalysis or enzyme interactions?

Density Functional Theory (DFT) simulations of the molecule’s electrostatic potential map reveal strong dipole moments (≈3.5 D) due to the F and NO₂ groups. This aligns with experimental data from , where analogous fluorinated amines act as chiral ligands in asymmetric hydrogenation. Molecular docking studies further predict selective binding to enzymes like nitroreductases, with ΔG values of −8.2 kcal/mol .

Q. How should researchers address contradictions in reported reaction yields or stereochemical outcomes?

Discrepancies often arise from solvent polarity or catalyst loading . For example, notes that hydrogenation yields drop from 85% to 60% when switching from THF to DMF due to solvent coordination with the catalyst. Systematic replication under standardized conditions (e.g., 10 mol% Pd/C, H₂ at 50 psi) and kinetic profiling (via in situ IR) can resolve such inconsistencies .

Methodological Guidance

Q. What purification strategies are optimal for isolating high-purity (1R,2R)-1-fluoro-2-nitrocyclohexane?

Recrystallization from a hexane/ethyl acetate mixture (3:1 v/v) achieves >99% purity, as evidenced by melting point consistency (mp 78–80°C). For chromatographic purification, silica gel modified with 5% silver nitrate enhances separation of diastereomers via π-complexation with the nitro group .

Q. How can researchers design kinetic studies to probe the compound’s stability under varying pH conditions?

Conduct accelerated degradation experiments in buffered solutions (pH 1–13) at 40°C. Monitor decomposition via LC-MS, noting first-order kinetics (t₁/₂ = 12 h at pH 7 vs. 2 h at pH 12). The nitro group’s hydrolysis to a ketone is pH-dependent, with activation energy (Eₐ) of 45 kJ/mol calculated via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.